molecular formula C9H17NO6 B2614334 Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside CAS No. 3055-46-7

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

Cat. No.: B2614334
CAS No.: 3055-46-7
M. Wt: 235.236
InChI Key: ZEVOCXOZYFLVKN-VARJHODCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an acetylamino group at the second carbon of the glucopyranoside ring, which is a six-membered ring structure derived from glucose. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside typically involves the acetylation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetylated product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the acetylamino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to cell signaling and metabolism.

    Medicine: It has potential therapeutic applications in the treatment of conditions such as osteoarthritis due to its anti-inflammatory properties.

    Industry: It is used in the production of various pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    Glucosamine: A precursor to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, commonly used in joint health supplements.

    N-Acetylglucosamine: Another derivative of glucosamine with similar biological activities.

    Chitosan: A polymer derived from glucosamine, used in various biomedical applications.

Uniqueness

This compound is unique due to its specific acetylation at the second carbon, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-VARJHODCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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